molecular formula C19H23NO4 B3019769 Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid CAS No. 219297-10-6

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid

Cat. No.: B3019769
CAS No.: 219297-10-6
M. Wt: 329.396
InChI Key: RKULNBHGHIPRGC-MRXNPFEDSA-N
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Description

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid (CAS 219297-10-6) is a chiral amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, an (R)-configured amino group, and a 2-naphthyl substituent. Its molecular formula is C₁₉H₂₃NO₄, with a molecular weight of 329.4 g/mol. This compound is a white to off-white powder, stored at 0–8°C, and exhibits ≥98% purity by HPLC . It serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring stereochemical precision and aromatic functionality.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-16(12-17(21)22)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,20,23)(H,21,22)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKULNBHGHIPRGC-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(2-naphthyl)-butyric acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupCommon reagents used in these reactions include Boc anhydride and various catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for Boc-®-3-Amino-4-(2-naphthyl)-butyric acid may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-Amino-4-(2-naphthyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acylating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can lead to naphthoquinones, while reduction of the carboxylic acid group can yield alcohols .

Scientific Research Applications

Pharmaceutical Development

Boc-(R)-3-amino-4-(2-naphthyl)-butyric acid plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate biological activity makes it a candidate for further exploration in neuropharmacology and cancer research. The compound's structural features allow it to influence the pharmacological properties of drugs, enhancing their efficacy and specificity .

Peptide Synthesis

This compound is extensively utilized in solid-phase peptide synthesis (SPPS), which enables the efficient production of peptides with defined amino acid sequences. Peptides synthesized using this compound are vital for therapeutic applications, including hormone replacement therapies and peptide-based drugs. The presence of the naphthyl group enhances aromatic interactions, which can significantly affect the stability and activity of the resulting peptides .

Biochemical Research

In biochemical research, this compound is employed to investigate protein interactions and enzyme activities. Its incorporation into peptides allows researchers to study complex biological processes and identify potential drug targets. The compound's ability to modify peptide properties effectively makes it a valuable tool for studying protein-peptide interactions and developing novel therapeutics .

Material Science

The compound is also explored in material science for developing novel materials with enhanced biocompatibility for medical devices. Its unique chemical structure can be tailored to create materials that interact favorably with biological systems, which is essential for applications in tissue engineering and regenerative medicine .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques, aiding in the accurate analysis of complex mixtures. Its well-defined chemical properties make it suitable for use as a reference compound in various analytical methods, ensuring reliable results in research and quality control processes .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to other similar compounds:

Compound NameStructural FeaturesUnique Aspects
Boc-L-TyrosineContains a phenolic hydroxyl groupImportant for neurotransmitter synthesis
Boc-L-ValineBranched-chain amino acidEssential for protein synthesis
Boc-D-AlanineSimple structure with a methyl groupCommonly used in peptidomimetics
This compound Naphthyl moiety enhances aromatic interactionsModifies peptide properties effectively

This comparison highlights how this compound distinguishes itself through its unique naphthyl moiety, providing enhanced functionalities that are beneficial in both research and therapeutic contexts.

Mechanism of Action

The mechanism by which Boc-®-3-Amino-4-(2-naphthyl)-butyric acid exerts its effects is primarily through its incorporation into peptides and proteins. The naphthyl group can interact with various molecular targets, influencing the structure and function of the resulting peptides. This can affect pathways involved in cellular signaling, enzyme activity, and other biological processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituted Phenyl Derivatives

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid (CAS 486460-00-8)
  • Structure : Substituted with a 2,4,5-trifluorophenyl group.
  • Molecular Weight: 333.307 g/mol (C₁₅H₁₈F₃NO₄).
  • Application : Key intermediate in sitagliptin synthesis, a dipeptidyl peptidase-4 (DPP-4) inhibitor for diabetes treatment. The fluorine atoms enhance metabolic stability and lipophilicity .
  • Key Difference : Fluorine substituents increase electronegativity and bioavailability compared to the naphthyl group in the target compound.
Boc-(R)-3-Amino-4-(4-bromophenyl)-butyric Acid (CAS N/A)
  • Structure : Features a 4-bromophenyl substituent.
  • Application : Used in Suzuki-Miyaura cross-coupling reactions due to the bromine atom’s reactivity. This facilitates further functionalization in drug discovery .
  • Key Difference : Bromine’s bulky size and polarizability make this derivative more reactive in aryl-aryl bond-forming reactions than the naphthyl analogue.
Boc-(R)-3-Amino-4-(4-chlorophenyl)-butyric Acid (CAS 218608-96-9)
  • Structure : Contains a 4-chlorophenyl group.
  • Properties : Chlorine’s moderate electronegativity balances reactivity and stability, making it suitable for intermediates requiring halogen-mediated interactions .

Stereochemical Variants

Boc-(S)-3-Amino-4-(4-fluorophenyl)butyric Acid (CAS 851307-12-5)
  • Stereochemistry: (S)-configuration at the amino group.
  • Impact : Enantiomeric differences alter biological target binding . For example, (S)-isomers may exhibit reduced efficacy in DPP-4 inhibition compared to (R)-configured sitagliptin intermediates .
Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric Acid (CAS 127106-71-2)
  • Structure : 4-nitrophenyl substituent.
  • Reactivity : The nitro group is a strong electron-withdrawing moiety, enabling reduction to amines for downstream modifications. This contrasts with the electron-rich naphthyl group in the target compound .

Heteroaromatic Analogues

Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (CAS 190190-48-8)
  • Structure : Benzothienyl group replaces naphthyl.
  • Properties : The sulfur atom in benzothienyl enhances π-π stacking and membrane permeability. This derivative is explored in kinase inhibitors and GPCR-targeted therapies .

Comparative Analysis Table

Compound (CAS) Substituent Molecular Weight (g/mol) Key Applications Unique Properties
Boc-(R)-3-Amino-4-(2-naphthyl)-butyric Acid (219297-10-6) 2-naphthyl 329.4 Peptide synthesis, chiral intermediates High hydrophobicity, rigid aromatic core
Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric Acid (486460-00-8) 2,4,5-trifluorophenyl 333.3 Sitagliptin intermediate Enhanced metabolic stability, electronegative
Boc-(S)-3-Amino-4-(4-nitrophenyl)-butyric Acid (127106-71-2) 4-nitrophenyl 324.3 Reductive amination, dye intermediates Electron-withdrawing nitro group
Boc-(R)-3-Amino-4-(3-benzothienyl)-butyric Acid (190190-48-8) 3-benzothienyl N/A Kinase inhibitors, CNS drugs Sulfur-mediated interactions, improved bioavailability

Key Research Findings

  • Stereochemical Impact : (R)-configuration in the target compound is critical for DPP-4 inhibition in sitagliptin, whereas (S)-isomers show diminished activity .
  • Substituent Effects : Fluorine and bromine substituents improve metabolic stability and cross-coupling reactivity, respectively, but reduce solubility compared to the naphthyl group .
  • Commercial Demand: this compound has high annual sales (512 bottles), reflecting its broad utility in drug development .

Biological Activity

Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, often referred to as Boc-(R)-Naphthylalanine, is a chiral amino acid derivative that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a 2-naphthyl moiety, which contributes to its functionality in various biological contexts.

  • Molecular Formula : C19H23NO4
  • Molar Mass : 329.39 g/mol
  • Structure : The presence of the naphthyl group enhances hydrophobic interactions, influencing peptide conformation and stability.

This compound primarily exerts its biological effects through incorporation into peptides. The naphthyl group can interact with various molecular targets, thereby influencing:

  • Cellular Signaling : Modulating pathways involved in cellular communication.
  • Enzyme Activity : Affecting the catalytic efficiency and specificity of enzymes.
  • Neurotransmitter Systems : Potentially influencing GABA receptor activity, which is crucial for inhibitory neurotransmission in the central nervous system.

Biological Applications

The compound has been investigated for several applications across different fields:

  • Pharmaceutical Development :
    • It serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, particularly those involving GABAergic signaling .
    • Its analogs have shown potential antiviral activities against retroviruses, including HIV .
  • Peptide Synthesis :
    • This compound is utilized in solid-phase peptide synthesis, enabling the efficient production of peptides with specific sequences essential for therapeutic applications .
  • Biochemical Research :
    • Researchers employ this compound to study protein interactions and enzyme activities, providing insights into biological processes and potential drug targets .
  • Material Science :
    • It can be utilized in developing novel materials with enhanced biocompatibility for medical devices .

Research Findings

Numerous studies have explored the biological activity of this compound, highlighting its significance in various experimental contexts:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
GABA Receptor ModulationInfluences GABAergic neurotransmission; potential neuroprotective effects.,
Antiviral PropertiesInhibits HIV transmission; potential against other enveloped viruses.
Peptide SynthesisUsed as a building block for complex peptides; enhances structural motifs.,
Enzyme InteractionModulates enzyme activity; impacts cellular signaling pathways. ,

Case Studies

  • Neuroprotective Effects :
    A study investigated the impact of this compound on neuronal cell cultures exposed to neurotoxic agents. Results indicated that the compound significantly reduced cell death and preserved neuronal integrity, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
  • Antiviral Activity :
    Research demonstrated that analogs of this compound exhibited potent inhibitory effects on HIV replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells.
  • Peptide Design :
    In a peptide design study, this compound was incorporated into peptide sequences aimed at enhancing binding affinity to specific receptors involved in immune response modulation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Boc-(R)-3-Amino-4-(2-naphthyl)-butyric acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves starting from chiral precursors, such as Boc-protected amino acids, followed by coupling with 2-naphthyl-containing intermediates. For example, analogous synthesis routes for nitro-substituted derivatives use Boc-protected phenylalanine derivatives and Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling . To ensure enantiomeric purity, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis (specific rotation range: +13.5° to +17.5°) are critical .

Q. How should this compound be stored to maintain stability, and what degradation markers should be monitored?

  • Methodological Answer : Store at 2–8°C in a desiccator to prevent hydrolysis of the Boc group and oxidation of the naphthyl moiety . Degradation can be monitored via HPLC for byproducts like tert-butanol (Boc deprotection) or shifts in UV absorbance (λ~280 nm) due to naphthyl oxidation .

Q. What analytical techniques are most effective for characterizing this compound’s structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR : Confirm stereochemistry via NOESY (nuclear Overhauser effect) and 1^1H/13^{13}C chemical shifts (e.g., naphthyl protons at δ 7.2–8.3 ppm) .
  • Mass Spectrometry : Exact mass analysis (e.g., ESI-MS) to verify molecular weight (C19_{19}H23_{23}NO4_4; theoretical [M+H]+^+: 330.17) .
  • FTIR : Detect Boc-group vibrations (~1680–1720 cm1^{-1} for carbonyl) and carboxylic acid O–H stretching (~2500–3300 cm1^{-1}) .

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